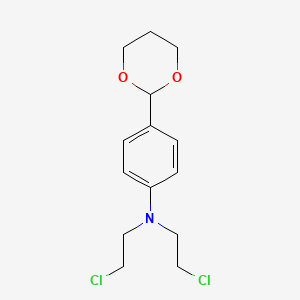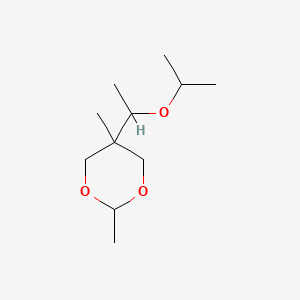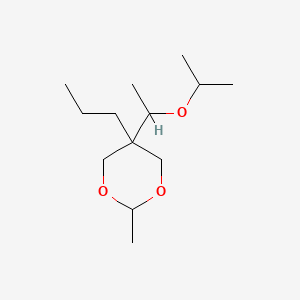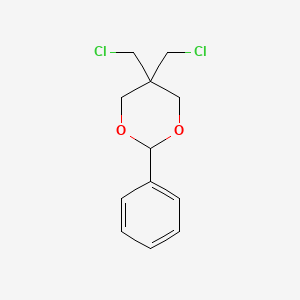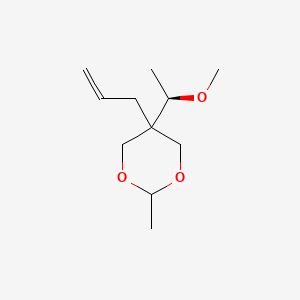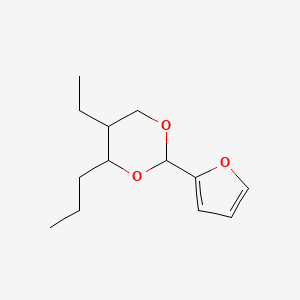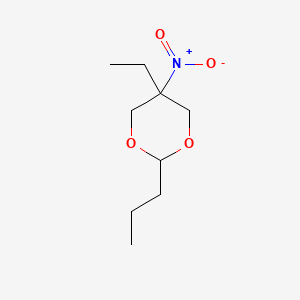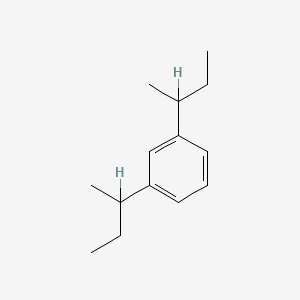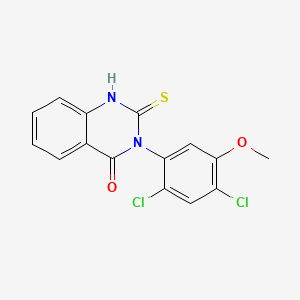
Marizomib
Overview
Description
Salinispora tropica and Salinispora arenicola. This compound has garnered significant attention due to its potential as an anticancer agent, particularly in the treatment of multiple myeloma and other solid tumors .
Preparation Methods
Synthetic Routes and Reaction Conditions
Marizomib is synthesized through a complex series of reactions starting from simple organic molecules. The synthetic route typically involves the formation of a densely functionalized γ-lactam-β-lactone bicyclic core, which is a hallmark of this compound’s structure. Key steps in the synthesis include:
Formation of the γ-lactam-β-lactone core: This involves cyclization reactions under controlled conditions.
Functionalization: Introduction of functional groups such as the chloroethyl side chain and hydroxymethyl group through substitution reactions.
Purification: The final product is purified using chromatographic techniques to achieve high purity.
Industrial Production Methods
Industrial production of this compound involves fermentation processes using the marine bacteria Salinispora tropica. The bacteria are cultured in large bioreactors under specific conditions that promote the production of this compound. The compound is then extracted from the bacterial culture and purified through a series of chromatographic steps .
Chemical Reactions Analysis
Types of Reactions
Marizomib undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups present in this compound.
Substitution: The chloroethyl side chain can undergo substitution reactions to introduce different substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions include various derivatives of this compound with modified functional groups, which can potentially alter its biological activity .
Scientific Research Applications
Marizomib has a wide range of scientific research applications:
Mechanism of Action
Marizomib exerts its effects by irreversibly inhibiting the proteasome, a protein complex responsible for degrading unneeded or damaged proteins. It targets all three enzymatic activities of the 20S proteasome: chymotrypsin-like, trypsin-like, and caspase-like activities. By inhibiting the proteasome, this compound disrupts protein homeostasis, leading to the accumulation of toxic proteins and ultimately inducing apoptosis in cancer cells .
Comparison with Similar Compounds
Marizomib is often compared with other proteasome inhibitors such as Bortezomib and Carfilzomib.
Bortezomib: The first proteasome inhibitor approved for clinical use. It reversibly inhibits the proteasome and is used to treat multiple myeloma and mantle cell lymphoma.
Carfilzomib: A second-generation proteasome inhibitor that irreversibly inhibits the proteasome and is used for multiple myeloma.
Uniqueness of this compound
This compound is unique due to its ability to irreversibly inhibit all three enzymatic activities of the proteasome and its ability to cross the blood-brain barrier, making it a promising candidate for treating central nervous system malignancies .
List of Similar Compounds
- Bortezomib
- Carfilzomib
- Ixazomib
This compound’s distinct mechanism of action and broad-spectrum proteasome inhibition make it a valuable compound in the ongoing fight against cancer .
Properties
IUPAC Name |
(1R,4R,5S)-4-(2-chloroethyl)-1-[(S)-[(1S)-cyclohex-2-en-1-yl]-hydroxymethyl]-5-methyl-6-oxa-2-azabicyclo[3.2.0]heptane-3,7-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20ClNO4/c1-14-10(7-8-16)12(19)17-15(14,13(20)21-14)11(18)9-5-3-2-4-6-9/h3,5,9-11,18H,2,4,6-8H2,1H3,(H,17,19)/t9-,10+,11+,14+,15+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NGWSFRIPKNWYAO-SHTIJGAHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12C(C(=O)NC1(C(=O)O2)C(C3CCCC=C3)O)CCCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12[C@H](C(=O)N[C@]1(C(=O)O2)[C@H]([C@H]3CCCC=C3)O)CCCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20ClNO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00904019 | |
| Record name | Marizomib | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00904019 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
313.77 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
437742-34-2 | |
| Record name | (-)-Salinosporamide A | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=437742-34-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Marizomib [USAN:INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0437742342 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Marizomib | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB11762 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Marizomib | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00904019 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (1R,4R,5S)-4-(2-chloroethyl)-1-((1S)-cyclohex-2 enyl(hydroxyl) methyl)-methyl-6-oxa-2-azabicyclo[3.2.0]heptane-3,7-dione | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | MARIZOMIB | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/703P9YDP7F | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary mechanism of action of Marizomib?
A: this compound exerts its anti-cancer effects by irreversibly inhibiting the 20S proteasome, a crucial cellular complex responsible for degrading damaged or unnecessary proteins. [, , , , , , , ] It targets and inhibits all three proteolytic subunits of the 20S proteasome: chymotrypsin-like (CT-L), trypsin-like (T-L), and caspase-like (C-L). [, , , ]
Q2: How does this compound's irreversible binding mechanism contribute to its efficacy?
A: Unlike some reversible proteasome inhibitors, this compound's irreversible binding leads to prolonged proteasome inhibition. This sustained effect allows for greater and longer-lasting disruption of cellular processes reliant on proteasomal degradation, potentially contributing to its enhanced anti-tumor activity. [, , ]
Q3: How does this compound's inhibition of the proteasome lead to cancer cell death?
A: this compound-mediated proteasome inhibition disrupts critical cellular pathways within cancer cells. It leads to the accumulation of cell cycle inhibitors like p21 and p27, ultimately suppressing tumor cell proliferation. [] Additionally, this compound inhibits oxidative phosphorylation, further compromising cancer cell survival. [] These effects, along with others, trigger apoptosis, a programmed cell death mechanism, in cancer cells. [, , , , , , , , ]
Q4: Does this compound affect the unfolded protein response (UPR)?
A: Research suggests that this compound induces the transient expression of UPR pathway genes, including sustained upregulation of the SQSTM1 gene, in glioblastoma cells. Combining this compound with histone deacetylase inhibitors amplified UPR gene upregulation and enhanced anti-proliferative effects. []
Q5: What role does caspase-8 play in this compound's mechanism of action?
A: Studies indicate that caspase-8, a key apoptotic protease, plays a significant role in the sensitivity of cancer cells to this compound, particularly when combined with histone deacetylase inhibitors. [] This suggests that this compound may preferentially engage the caspase-8 pathway to induce apoptosis in specific contexts.
Q6: Does this compound impact reactive oxygen species (ROS) production?
A: this compound treatment has been linked to increased ROS production in cancer cells. This ROS surge contributes to this compound-induced apoptosis, and using ROS quenching agents like N-acetyl cysteine can suppress these effects. [, ]
Q7: What is the molecular formula and weight of this compound?
A: this compound's molecular formula is C15H18ClNO5, and its molecular weight is 327.76 g/mol. [, ]
Q8: Are there specific structural features of this compound that contribute to its unique activity?
A: this compound possesses a distinct β-lactone-γ-lactam structure, setting it apart from other proteasome inhibitors like bortezomib and carfilzomib. [] This unique structure, along with its chloroethyl group, contributes to its ability to irreversibly bind to the proteasome and exert prolonged inhibitory effects. [] Additionally, its lipophilic nature enables it to cross the blood-brain barrier, a significant advantage in treating brain cancers like glioblastoma. [, , , ]
Q9: What is the pharmacokinetic profile of this compound?
A: this compound exhibits a rapid elimination half-life of less than 30 minutes, coupled with a high volume of distribution (15-416 L) and clearance (0.9-22 L/minute). [] This rapid elimination profile necessitates frequent dosing to maintain therapeutic levels.
Q10: How is this compound's pharmacodynamic activity assessed in clinical settings?
A: Whole blood analysis serves as a valuable pharmacodynamic marker for monitoring this compound's proteasome inhibitory activity in patients. [, ] By measuring the inhibition of CT-L, T-L, and C-L activities in blood samples, clinicians can assess the drug's effectiveness and tailor treatment regimens accordingly.
Q11: Can you elaborate on the significance of this compound's ability to cross the blood-brain barrier?
A: The blood-brain barrier poses a formidable challenge for delivering drugs to the central nervous system. This compound's ability to cross this barrier is critical, allowing it to reach therapeutic concentrations in the brain and effectively target brain tumors like glioblastoma. [, , , , ]
Q12: What preclinical models have been used to evaluate this compound's efficacy?
A: Researchers have employed various preclinical models, including cell lines and patient-derived xenografts, to investigate this compound's anti-cancer activity. In vitro studies using multiple myeloma, leukemia, glioblastoma, and breast cancer cell lines have shown promising results. [, , , , , , , , ] Additionally, in vivo studies using xenograft models have demonstrated efficacy in inhibiting tumor growth and metastasis in myeloma, glioblastoma, and breast cancer. [, , , , ]
Q13: What have clinical trials revealed about this compound's efficacy in glioblastoma?
A: While preclinical data showed promise, the recently completed phase III trial (EORTC 1709/CCTG CE.8) investigating this compound in newly diagnosed glioblastoma patients did not demonstrate an improvement in overall survival or progression-free survival compared to standard therapy. [, ]
Q14: What are the potential future directions for this compound research?
A14: Future research should focus on:
- Identifying predictive biomarkers: This would allow for the selection of patients most likely to benefit from this compound therapy. []
- Optimizing combination therapies: Exploring synergistic combinations of this compound with other anti-cancer agents, such as histone deacetylase inhibitors or glycolysis inhibitors, may enhance its efficacy. [, , , , ]
- Overcoming resistance: Further investigations are needed to fully elucidate and counteract mechanisms of resistance to this compound. []
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



